

# Protocol for stability indicating HPLC method for Felodipine

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## Compound of Interest

Compound Name: *Felodipine 3,5-dimethyl ester*

Cat. No.: *B193179*

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An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for Felodipine

## Introduction

Felodipine is a calcium channel blocker of the dihydropyridine class used to treat hypertension.  
[1][2] It functions by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels, leading to the relaxation of arterial smooth muscle and subsequent vasodilation.[2] To ensure the quality, efficacy, and safety of pharmaceutical products containing Felodipine, it is crucial to employ analytical methods capable of detecting and quantifying the active pharmaceutical ingredient (API) in the presence of its potential degradation products. Impurities in Felodipine can arise from synthesis, storage, or degradation due to environmental factors like light, heat, and humidity.[3][4]

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Felodipine. The method is designed to separate Felodipine from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. The protocol includes procedures for forced degradation studies and a comprehensive validation of the analytical method.

## Experimental Protocol

## Instrumentation and Materials

- Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector (e.g., Shimadzu, Waters Alliance).[1][2]
- Analytical balance
- pH meter
- Sonicator
- Vacuum filtration assembly
- Forced degradation equipment: Water bath, hot air oven, photostability chamber.

- Chemicals and Reagents:

- Felodipine reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Hydrochloric acid (HCl, analytical grade)
- Sodium hydroxide (NaOH, analytical grade)
- Hydrogen peroxide ( $H_2O_2$ , 30%, analytical grade)[1]
- Felodipine tablets (e.g., 2.5, 5, or 10 mg).[1]

- Chromatographic Conditions: The following table summarizes the optimized chromatographic conditions for the analysis of Felodipine.

Parameter	Condition
Column	C18 (250 mm × 4.6 mm i.d., 5 µm particle size) <a href="#">[1]</a> <a href="#">[5]</a>
Mobile Phase	Methanol: Acetonitrile: Water (50:15:35, v/v/v) <a href="#">[5]</a>
Flow Rate	1.0 mL/min <a href="#">[5]</a>
Detection Wavelength	238 nm <a href="#">[5]</a> <a href="#">[6]</a>
Injection Volume	20 µL <a href="#">[1]</a>
Column Temperature	Ambient
Run Time	10 minutes <a href="#">[7]</a>

## Preparation of Solutions

- Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetonitrile, and water in the ratio of 50:15:35 (v/v/v).[\[5\]](#) Filter the solution through a 0.45 µm membrane filter and degas in a sonicator for 15 minutes before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Felodipine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
- Sample Solution Preparation (from tablets): Weigh and crush 20 Felodipine tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to 50 mg of Felodipine and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

## Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[\[2\]](#) The drug is subjected to various stress conditions to induce degradation.[\[8\]](#)

- Acid Hydrolysis: Transfer 5 mL of the standard stock solution (1000 µg/mL) to a 50 mL volumetric flask. Add 5 mL of 0.1 N HCl and reflux for 4 hours at 80°C. Cool the solution to room temperature, neutralize with 0.1 N NaOH, and dilute to volume with the mobile phase.
- Base Hydrolysis: Transfer 5 mL of the standard stock solution to a 50 mL volumetric flask. Add 5 mL of 0.1 N NaOH and reflux for 2 hours at 80°C. Cool the solution to room temperature, neutralize with 0.1 N HCl, and dilute to volume with the mobile phase. Significant degradation is often observed under basic conditions.[\[8\]\[9\]](#)
- Oxidative Degradation: Transfer 5 mL of the standard stock solution to a 50 mL volumetric flask. Add 5 mL of 30% H<sub>2</sub>O<sub>2</sub> and keep at room temperature for 24 hours.[\[1\]](#) Dilute to volume with the mobile phase.
- Thermal Degradation: Expose the solid Felodipine powder in a petri dish to a temperature of 60°C in a hot air oven for 48 hours.[\[1\]](#) After exposure, weigh an appropriate amount of the powder, dissolve it in the mobile phase to achieve a final concentration of 100 µg/mL, and analyze.
- Photolytic Degradation: Expose the solid Felodipine powder to UV light (254 nm) in a photostability chamber for 24 hours.[\[10\]](#) Prepare a 100 µg/mL solution of the exposed powder in the mobile phase for analysis. Dihydropyridine drugs are known to be photodegradable.[\[10\]](#)

## Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[\[11\]\[12\]](#)

## System Suitability

Before sample analysis, the suitability of the chromatographic system is evaluated. A standard solution is injected six times, and the system suitability parameters are calculated.

Parameter	Acceptance Criteria
Tailing Factor (T)	$\leq 2.0$ [8]
Theoretical Plates (N)	$> 2000$ [13]
% RSD of Peak Area	$\leq 2.0\%$

## Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components like impurities, degradants, and excipients.[13] This is demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo solution, the standard solution, and the stressed samples. The peaks of the degradation products should be well-resolved from the Felodipine peak.[6] Peak purity analysis using a PDA detector should also be performed.

## Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

- Protocol: Prepare a series of at least five concentrations of Felodipine from the stock solution over a specified range (e.g., 10-150  $\mu\text{g/mL}$ ). Inject each concentration in triplicate.
- Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform linear regression analysis.
- Acceptance Criteria: The correlation coefficient ( $R^2$ ) should be  $\geq 0.999$ .[2]

## Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.[13]

- Protocol: Perform recovery studies by spiking a placebo mixture with the Felodipine API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.

- Data Analysis: Calculate the percentage recovery for each sample.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[\[13\]](#)

## Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[\[12\]](#)

- Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100 µg/mL) on the same day, under the same experimental conditions.
- Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
- Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be  $\leq$  2.0%.[\[13\]](#)

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[\[14\]](#)

- Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas:
  - $LOD = 3.3 \times (\sigma / S)$
  - $LOQ = 10 \times (\sigma / S)$  (where  $\sigma$  = standard deviation of the y-intercepts of regression lines and  $S$  = the slope of the calibration curve).
- Acceptance Criteria: The LOQ value should be verified for precision and accuracy.

## Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[\[14\]](#)

- Protocol: Introduce small changes to the chromatographic conditions, such as:

- Flow rate ( $\pm 0.1$  mL/min)[2]
- Mobile phase composition (e.g.,  $\pm 2\%$  organic phase)
- Detection wavelength ( $\pm 2$  nm)[2]
- Data Analysis: Analyze the effect of these changes on the system suitability parameters.
- Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.

## Data Presentation

Quantitative data from the validation studies should be summarized in clear, structured tables.

Table 1: System Suitability Results

Parameter	Result	Acceptance Criteria
<b>Tailing Factor (T)</b>		<b><math>\leq 2.0</math></b>
Theoretical Plates (N)		$> 2000$

$|\% \text{ RSD of Peak Area}| \leq 2.0\% |$

Table 2: Linearity Data

Concentration ( $\mu\text{g/mL}$ )	Mean Peak Area (n=3)
10	
50	
80	
100	
120	
150	
Slope	
Intercept	

|  $R^2$  | |

Table 3: Accuracy (Recovery) Data

Level	Amount Added (mg)	Amount Found (mg)	% Recovery	Mean % Recovery
80%				
100%				

| 120% | | | |

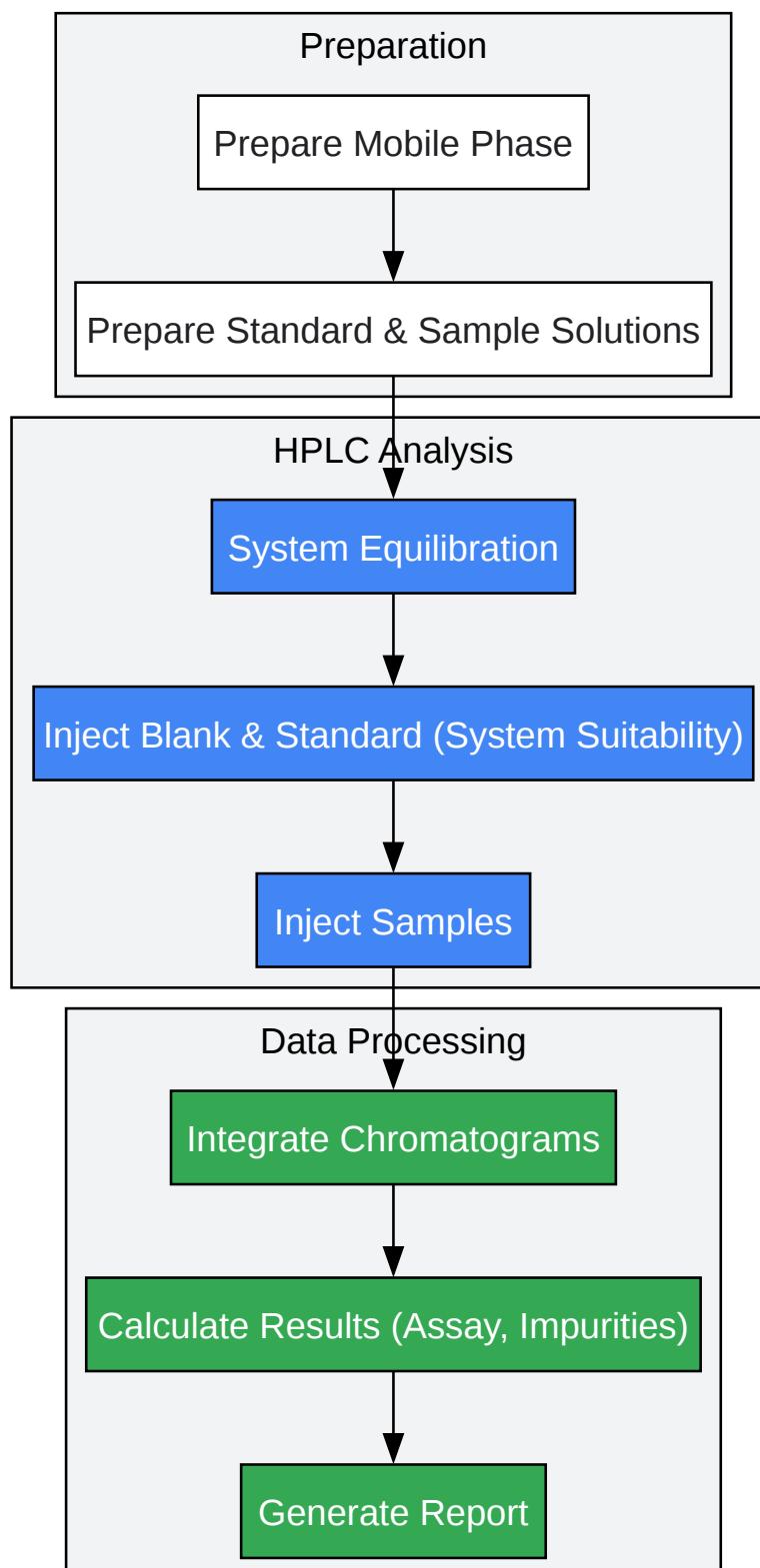
Table 4: Precision Data

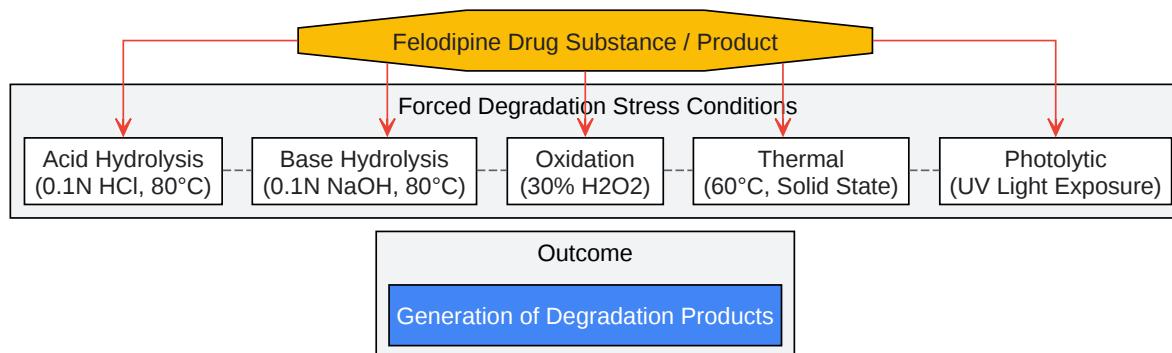
Parameter	% RSD	Acceptance Criteria
Repeatability (n=6)		$\leq 2.0\%$

| Intermediate Precision (n=6) | |  $\leq 2.0\%$  |

## Visualizations

Diagrams created using Graphviz to illustrate workflows and relationships.





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